5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine-4-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Halides (e.g., Cl2, Br2), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkylated thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in pathogens. In cancer research, the compound’s cytotoxic effects are believed to result from its interaction with DNA and inhibition of key proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: Another pyridine derivative with applications in organic synthesis and medicinal chemistry.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound used in the synthesis of metal complexes for electrocatalysis.
Uniqueness
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-(2,6-dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H10N4S/c1-5-3-7(4-6(2)11-5)8-12-13-9(10)14-8/h3-4H,1-2H3,(H2,10,13) |
InChI Key |
KYLGDXXGNMOOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=NN=C(S2)N |
Origin of Product |
United States |
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